1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea
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Overview
Description
1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a dimethylphenyl group and a pyrimidinyl group substituted with a methylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized through a condensation reaction between appropriate precursors, such as 4-chloropyrimidine and 4-methylpiperazine, under controlled conditions.
Coupling with Dimethylphenyl Isocyanate: The final step involves the reaction of the pyrimidinyl intermediate with 2,3-dimethylphenyl isocyanate to form the desired urea compound. This step is usually carried out in the presence of a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, each with potentially different properties and applications.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)-4-methylpiperazine: A structurally related compound with different substituents on the piperazine ring.
1-(2,4-Difluorobenzyl)-4-methylpiperazine: Another similar compound with fluorine substituents on the benzyl group.
Uniqueness
1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13-5-4-6-15(14(13)2)21-18(25)22-16-11-17(20-12-19-16)24-9-7-23(3)8-10-24/h4-6,11-12H,7-10H2,1-3H3,(H2,19,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQWKHAATGCPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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